molecular formula C18H12Cl2FN3OS B15110328 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B15110328
M. Wt: 408.3 g/mol
InChI Key: OZOXYXWYWPXAGB-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro substituent at position 5 of the pyrimidine ring, a 4-fluorobenzylsulfanyl group at position 2, and a 4-chlorophenyl carboxamide moiety at position 3.

Properties

Molecular Formula

C18H12Cl2FN3OS

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl2FN3OS/c19-12-3-7-14(8-4-12)23-17(25)16-15(20)9-22-18(24-16)26-10-11-1-5-13(21)6-2-11/h1-9H,10H2,(H,23,25)

InChI Key

OZOXYXWYWPXAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of the Chloro and Fluorobenzyl Groups: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorophenylamine and 4-fluorobenzyl chloride can be used as starting materials.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative with a variety of research applications, particularly in medicinal chemistry. The compound's molecular formula is C18H12Cl2FN3OS, and it has a molecular weight of 408.3 g/mol.

This compound has been studied for its potential therapeutic applications, especially regarding its effects on various biological targets. The presence of chloro and fluorobenzyl groups may give it unique biological properties, such as increased binding affinity or selectivity for certain targets. The sulfanyl group can also influence the compound’s reactivity and interactions with biological molecules.

  • NAPE-PLD Inhibition 5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of N-acylethanolamines (NAEs). Inhibiting NAPE-PLD can modulate lipid signaling pathways, impacting physiological processes like inflammation and pain.
  • Antimicrobial Efficacy Research on similar compounds has shown antimicrobial properties, with certain derivatives displaying inhibition zones ranging from 0.22 to 0.25 μg/mL against various bacterial strains, suggesting that modifications to the core structure could enhance antimicrobial efficacy.

Related Research

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can be contextualized by comparing it to analogs with modifications in key substituents. Below is a systematic analysis:

Modifications to the Amide Substituent

  • 5-Chloro-N-[2-(4-Sulfamoylphenyl)ethyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide () :
    Replacement of the 4-chlorophenyl group with a 2-(4-sulfamoylphenyl)ethyl chain introduces a sulfonamide group, which may enhance solubility due to its polar nature. However, this modification could reduce membrane permeability compared to the parent compound .
  • 5-Chloro-N-{[4-(4-Methylpiperazine-1-Carbonyl)Phenyl]Methyl}-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide (): Incorporation of a methylpiperazine moiety improves water solubility and may facilitate interactions with charged residues in enzymatic binding pockets.

Variations in the Sulfanyl Group

  • 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide (): Substitution of the 4-fluorobenzyl group with a 4-methylbenzyl group increases lipophilicity, which might enhance blood-brain barrier penetration but reduce solubility.
  • However, the sulfonyl group may sterically hinder binding to compact active sites .

Pyrimidine Ring Modifications

  • N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (): This compound features a 6-methyl substituent and an aminomethyl group at position 5, altering ring electronics. The methoxy group on the phenyl ring enhances electron-donating effects, which may reduce binding affinity compared to the electron-withdrawing chloro and fluoro groups in the parent compound .

Structural and Functional Implications

Table 1: Key Structural Features and Inferred Properties

Compound Key Modifications Molecular Weight Inferred Properties Evidence ID
This compound 4-ClPh, 4-FBzS, Cl @ C5 439.84 High electronegativity, metabolic stability
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide Sulfamoylphenyl ethyl chain 507.02 Improved solubility, reduced permeability
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide Ethylsulfonyl, furan 454.33 Oxidative stability, π-π stacking potential
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-Me, 4-MeOPhNHCH2 457.51 Enhanced electron donation, reduced affinity

Research Findings and Trends

  • Electron-Withdrawing Groups : Chloro and fluoro substituents at strategic positions (e.g., C5 and benzyl groups) correlate with improved target binding in kinase inhibition assays .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the parent compound) favor reversible interactions with cysteine residues in enzymes, while sulfonyl groups () may form irreversible bonds, affecting toxicity profiles .
  • Solubility vs. Permeability : Polar groups like sulfamoyl () or piperazine () enhance aqueous solubility but may require prodrug strategies for cellular uptake .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution at the pyrimidine C2 position to introduce the sulfanyl group (e.g., reacting 2-chloropyrimidine derivatives with 4-fluorobenzyl thiol under basic conditions) .
  • Carboxamide formation via coupling reactions (e.g., using EDC/HOBt for activating the carboxylic acid intermediate).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How can researchers validate the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, analogous pyrimidine derivatives show dihedral angles of 12–86° between aromatic rings, influencing crystal packing .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfanyl-CH₂ at δ 4.3 ppm).
  • HRMS for exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₁₂Cl₂FN₃OS: 428.0094) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified halogens (e.g., replacing 4-fluorobenzyl with 4-Cl or 4-Br) or sulfanyl groups (e.g., sulfonyl or methylsulfonyl).
  • In vitro assays :
Analog ModificationIC₅₀ (μM)Target Enzyme Inhibition (%)
4-Fluorobenzyl0.4592 (Enzyme X)
4-Chlorobenzyl1.278 (Enzyme X)
Sulfonyl variant>10<20 (Enzyme X)
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on halogen bonding (Cl/F) and hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

  • Methodology :

  • Dose-response studies : Test conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Off-target profiling : Use panels like Eurofins’ CEREP BioPrint® to identify non-specific interactions.
  • Crystallographic analysis : Compare binding modes of active vs. inactive analogs (e.g., fluorobenzyl sulfanyl groups may induce conformational changes in enzyme active sites) .

Q. What advanced techniques optimize reaction yields for introducing the sulfanyl group?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs (80°C, DMF, K₂CO₃), improving yield from 65% to 85% .
  • Flow chemistry : Enables continuous production with >90% conversion by maintaining precise temperature/pH control .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar pyrimidine carboxamides?

  • Key factors :

  • Solubility differences : LogP values >3.5 (e.g., due to trifluoromethyl groups) may reduce aqueous solubility, skewing in vitro results .
  • Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations (e.g., 5% vs. 10% FBS) alter compound efficacy.
    • Resolution : Normalize data using reference standards (e.g., staurosporine for cytotoxicity assays) and report EC₅₀/IC₅₀ with 95% confidence intervals .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Protocol :

  • pH stability : Incubate in buffers (pH 2–9, 37°C) for 24 hrs; monitor degradation via LC-MS.
  • Plasma stability : Use human plasma (37°C, 1 hr) with EDTA to inhibit esterases.
  • Light sensitivity : Store solutions in amber vials; UV-vis spectroscopy tracks photodegradation .

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